REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].Br[CH2:6][CH2:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH:9]=1.[CH3:17][O:18][C:19](=[O:22])[C:20]#[CH:21]>CN(C)C(=O)C>[NH:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8]([CH2:7][CH2:6][N:1]2[CH:21]=[C:20]([C:19]([O:18][CH3:17])=[O:22])[N:3]=[N:2]2)=[CH:9]1 |f:0.1|
|
Name
|
4-(bromomethyl)-phenoxyethyl-polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
178 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
BrCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
0.24 mL
|
Type
|
reactant
|
Smiles
|
COC(C#C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resin was filtered off
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 5 d
|
Duration
|
5 d
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 80° C. for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed i
|
Type
|
CUSTOM
|
Details
|
The residue was separated by flash chromatography with CHCl3/MeOH (9:1)
|
Type
|
ADDITION
|
Details
|
In addition to the desired product, 3-(2-bromoethyl)indole (103 mg, 17%)
|
Type
|
CUSTOM
|
Details
|
was recovered
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCN1N=NC(=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |